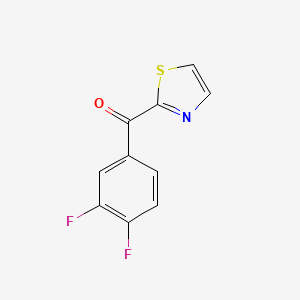

2-(3,4-Difluorobenzoyl)thiazole

Description

Contextualization of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various chemical interactions. eurekaselect.commdpi.com The thiazole ring is a common scaffold in numerous natural products, such as vitamin B1 (thiamine), and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. eurekaselect.comnih.govnih.gov The versatility of the thiazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of its chemical and physical properties for specific applications. ijarsct.co.in In contemporary research, thiazole derivatives are explored for their potential in developing new therapeutic agents and functional materials. neliti.comnih.gov The inherent aromaticity of the thiazole ring contributes to its stability and allows for diverse chemical modifications, making it a privileged structure in drug discovery and organic synthesis. mdpi.comnih.gov

Research Objectives and Scope for In-depth Investigation of 2-(3,4-Difluorobenzoyl)thiazole

The primary objective of this article is to provide a focused and in-depth investigation of the chemical compound this compound. The scope is strictly limited to its fundamental chemical and physical properties, established synthesis methods, and characteristic reactivity. This analysis aims to serve as a comprehensive resource for chemists and researchers by presenting detailed, scientifically accurate information. The article will not discuss dosage, administration, or safety profiles, as the focus is purely on the chemical nature of the compound.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NOS/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTKTMPCVXKICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CS2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 3,4 Difluorobenzoyl Thiazole

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Benzoylthiazole Scaffold

A retrosynthetic analysis of the 2-(3,4-Difluorobenzoyl)thiazole structure reveals several logical disconnection points for its synthesis. The most prominent disconnection is at the C2-carbonyl bond of the thiazole (B1198619) ring, leading to a 2-substituted thiazole synthon and a 3,4-difluorobenzoyl synthon. This approach suggests a late-stage introduction of the benzoyl group onto a pre-formed thiazole ring.

Established Thiazole Ring Construction Strategies and Their Adaptations

Several classical and contemporary methods for thiazole ring synthesis can be adapted for the preparation of this compound.

Hantzsch Thiazole Synthesis: Modern Refinements and Scope for Benzoyl Incorporation

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry. researchgate.net The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-benzoylthiazole derivatives, a 2-halo-1-phenylethanone would react with a thioamide. To specifically obtain this compound via this route, one would theoretically require 2-halo-1-(3,4-difluorophenyl)ethan-1-one and thioformamide. However, the direct use of thioformamide can be challenging.

Modern refinements of the Hantzsch synthesis often employ multicomponent reactions under greener conditions. For instance, a one-pot reaction of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde can yield substituted Hantzsch thiazole derivatives, showcasing the versatility of this reaction. bepls.com Another environmentally benign approach involves the reaction of α-diazoketones with thiourea in the presence of PEG-400. nih.gov A simple and catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has also been reported. nih.gov The synthesis of fluorophenyl-based thiazoles has been achieved using the Hantzsch method by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. organic-chemistry.org

A plausible adaptation for the target molecule could involve the Hantzsch condensation of a suitable α-haloketone derived from 3,4-difluoroacetophenone with a thioamide equivalent.

Table 1: Examples of Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Silica supported tungstosilicic acid | Substituted Hantzsch thiazole derivatives |

| α-diazoketones | Thiourea | PEG-400, 100 °C | 2-aminothiazoles |

| Thiosemicarbazones | 2-bromo-4-fluoroacetophenone | Reflux in ethanol | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles |

Cook-Heilbron Thiazole Synthesis: Mechanistic Considerations and Yield Optimization

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions. While this method traditionally yields 5-aminothiazoles, its direct application to synthesize a 2-benzoylthiazole is not straightforward. However, the resulting 5-aminothiazole could potentially be modified in subsequent steps to introduce the desired benzoyl group at the 2-position, although this would likely involve a multi-step sequence.

Gabriel Synthesis: Cyclization of Acylamino-ketones for Thiazole Derivatives

The Gabriel synthesis, dating back to 1910, involves the reaction of α-acylamino ketones with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. researchgate.net To apply this to the synthesis of this compound, one would need to prepare the corresponding N-(2-(3,4-difluorophenyl)-2-oxoethyl)formamide. The subsequent cyclization with a thionating agent like Lawesson's reagent could then furnish the target molecule. This method offers a direct route to the desired substitution pattern.

[3+2] Cycloaddition Approaches for Thiazole Ring Formation

[3+2] cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings like thiazole. These reactions involve the combination of a three-atom component with a two-atom component. For thiazole synthesis, this could involve the reaction of a thiocarbonyl ylide equivalent with a nitrile. While general in scope, specific applications to the synthesis of 2-benzoylthiazoles are less commonly reported. However, the development of new catalytic systems continues to expand the utility of this approach for constructing complex heterocyclic frameworks.

Harnessing Diazoketones for Thiazole Synthesis

The use of α-diazoketones offers a versatile and often milder alternative to α-haloketones in thiazole synthesis. Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides or thioureas to provide 2,4-disubstituted thiazole derivatives under metal-free conditions. This protocol is characterized by its simplicity and tolerance of various functional groups, making it an attractive option for the synthesis of complex thiazoles. For the target compound, a reaction between a diazoketone derived from 3,4-difluoroacetophenone and a suitable thioamide could be envisioned.

Specific Approaches for 2-Benzoylthiazole Moiety Assembly

The construction of the 2-benzoylthiazole skeleton is a critical step, achievable through several synthetic routes. These methods primarily involve forming the crucial carbon-carbon bond between the thiazole ring's C2 position and the carbonyl carbon of the benzoyl group.

Acylation Reactions on Thiazole Nucleophiles

Direct acylation of the thiazole ring is a primary method for synthesizing 2-acylthiazoles. While thiazoles can undergo electrophilic substitution like Friedel-Crafts acylation, these reactions typically favor the C5 position. numberanalytics.com To achieve selective C2 acylation, a common strategy involves enhancing the nucleophilicity of the C2 carbon. This is often accomplished by first metalating the thiazole at the 2-position.

One effective approach utilizes 2-(trimethylsilyl)thiazole as a stable and versatile precursor. This silylated thiazole reacts readily with various acyl chlorides in a carbodesilylation reaction to yield the corresponding 2-acylthiazole. iupac.org This method avoids the use of highly reactive and unstable 2-lithiothiazole intermediates, which are typically generated from 2-bromothiazole (B21250) and butyllithium at very low temperatures. iupac.org The reaction of 2-(trimethylsilyl)thiazole with an appropriate acyl chloride provides a direct and high-yielding route to the desired ketone. iupac.org

Another innovative, metal-free approach involves the direct oxidative cross-coupling of thiazoles with aldehydes. thieme-connect.com This method activates the C-H bonds of both the thiazole at the C2 position and the aldehyde, using an oxidant like tert-butyl hydroperoxide (TBHP) to form the ketone linkage. thieme-connect.com This process is advantageous as it often proceeds under solvent-free conditions, representing a greener alternative to traditional methods. thieme-connect.com

| Method | Thiazole Reagent | Acylating Agent | Key Features | Reference |

| Organometallic Acylation | 2-(Trimethylsilyl)thiazole | Acyl Chloride | Good yields, stable thiazole precursor | iupac.org |

| Direct C-H Acylation | Thiazole | Aldehyde | Metal-free, solvent-free conditions, oxidative coupling | thieme-connect.com |

Cross-Coupling Methodologies for Thiazole-Benzoyl Linkage

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the thiazole-benzoyl bond. These reactions typically involve coupling a thiazole derivative with a benzoyl partner.

Common cross-coupling reactions like the Suzuki-Miyaura or Stille couplings are widely used to functionalize thiazole rings. numberanalytics.com For the synthesis of a 2-benzoylthiazole, this could involve the reaction of a 2-metalated thiazole (e.g., a boronic acid or stannane derivative) with a benzoyl halide. Conversely, a 2-halothiazole can be coupled with an organometallic benzoyl species.

A more direct and atom-economical approach is carbonylative cross-coupling. Beller and co-workers have reported the carbonylative C-H activation of azoles using aryl halides and carbon monoxide gas in the presence of a metal catalyst. thieme-connect.com This process introduces the carbonyl group during the coupling reaction, directly forming the ketone from an aryl halide and the thiazole's C-H bond. While this method is highly efficient, it requires handling toxic carbon monoxide gas.

More recent developments focus on the direct C-H/C-H cross-coupling of two different heteroaromatic systems, which can be mediated by catalysts like copper(II) acetate. researchgate.net Such strategies are continually being refined to allow for the direct linkage of a thiazole with a suitable benzoyl precursor, minimizing pre-functionalization steps.

Strategic Introduction of the Difluorophenyl Substituent

The 3,4-difluorophenyl group is a key pharmacophore in many biologically active molecules. Its incorporation into the target compound can be achieved either by using a pre-fluorinated building block or by performing a fluorination reaction at a later stage of the synthesis.

Utilization of 3,4-Difluorobenzoyl Halides as Key Building Blocks

The most direct and common strategy for synthesizing this compound is to use a 3,4-difluorobenzoyl halide, typically the chloride, as a key starting material. This building block contains the required difluorinated phenyl ring and the carbonyl group, ready for coupling with a thiazole nucleophile.

3,4-Difluorobenzoyl chloride can be readily prepared from 3,4-difluorobenzoic acid using standard halogenating agents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a reactive electrophile that couples efficiently with organometallic thiazole reagents, such as 2-lithiothiazole or 2-(trimethylsilyl)thiazole, as described in section 2.3.1. iupac.org This approach offers a convergent and highly effective route to the final product, ensuring the precise placement of the fluorine atoms.

The synthesis of precursors like 3,4-difluorobenzaldehyde (B20872) has been documented, for instance, through the formylation of 1,2-difluorobenzene using dichloromethyl methyl ether and aluminum chloride. benchchem.com This aldehyde can then be oxidized to the corresponding carboxylic acid, which serves as the immediate precursor to the required 3,4-difluorobenzoyl chloride.

Late-Stage Fluorination or Halogenation Strategies

Introducing fluorine atoms onto an aromatic ring in the final steps of a synthesis, known as late-stage fluorination, is a highly desirable but challenging strategy. nih.gov This approach allows for the synthesis of fluorinated analogues from a common, non-fluorinated precursor, which is valuable for medicinal chemistry programs.

Methods for the late-stage fluorination of complex molecules have seen significant development, particularly for applications in Positron Emission Tomography (PET) imaging with the ¹⁸F isotope. nih.govnih.gov These methods often employ specialized reagents to convert C-H or C-O bonds into C-F bonds under mild conditions that tolerate a wide range of functional groups. nih.gov For example, deoxyfluorination reagents can convert phenols to aryl fluorides. nih.gov

While applying these methods to introduce two fluorine atoms with specific regioselectivity (i.e., at the 3- and 4-positions) on a pre-existing 2-benzoylthiazole would be complex, it represents an active area of research. The development of selective C-H activation/fluorination protocols could potentially enable such a transformation in the future.

Environmentally Benign and Sustainable Synthetic Innovations

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to reduce environmental impact. bepls.com These innovations focus on improving efficiency while minimizing waste and the use of hazardous materials.

Several green chemistry-based methods have been developed for thiazole synthesis, including:

Microwave-assisted synthesis : This technique often reduces reaction times and can lead to higher yields with fewer by-products. bepls.com

Use of green solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene glycol (PEG) is a key goal. bepls.comrsc.org

Catalyst-free reactions : Developing reactions that proceed efficiently without the need for a catalyst, particularly those based on heavy metals, simplifies purification and reduces waste. bepls.com The synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 is one such example. bepls.com

Multi-component reactions : One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly atom-economical and efficient. mdpi.com The Hantzsch thiazole synthesis is a classic example that can be adapted to greener conditions. mdpi.com

For the synthesis of this compound specifically, the metal- and solvent-free direct acylation of thiazole with 3,4-difluorobenzaldehyde via C-H activation represents a significant step towards a more sustainable process. thieme-connect.com Similarly, developing syntheses in water, such as the cyclization of 2-aminothiophenols, showcases the potential for greener routes in related heterocyclic systems. rsc.org

| Green Approach | Description | Potential Application to Target Synthesis | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Can be applied to acylation or cross-coupling steps to reduce time and energy consumption. | bepls.com |

| Green Solvents | Use of water, PEG, or deep eutectic solvents instead of volatile organic compounds. | Acylation or coupling reactions could be adapted to aqueous or PEG media. | bepls.comrsc.orgnih.gov |

| Metal-Free Catalysis | Avoiding transition metal catalysts to prevent toxic waste. | Direct C-H acylation of thiazole with 3,4-difluorobenzaldehyde. | thieme-connect.com |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure. | A one-pot synthesis starting from simpler precursors to build the thiazole and attach the benzoyl group. | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving purity. researchgate.netnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like thiazoles, often reducing reaction times from hours to mere minutes. researchgate.net In a typical microwave-assisted Hantzsch-type synthesis, reactants are irradiated in a suitable solvent, or sometimes under solvent-free conditions, leading to rapid heating and formation of the desired product. researchgate.netnih.gov

For related thiazole derivatives, microwave irradiation has been successfully employed. For instance, the reaction of acetophenone with iodine and thiourea under microwave irradiation for 5 minutes, followed by heating in water, yields 2-amino-4-phenylthiazole in 92% yield. researchgate.net Another example involves the synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and phenacyl bromides in one pot under microwave irradiation at 300 W for just 30–175 seconds without any solvent or catalyst. bepls.com These protocols highlight the efficiency of MAOS, which could be adapted for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 12 hours | A few minutes | researchgate.net |

| Yield | 45-65% | 70-92% | researchgate.net |

| Conditions | Reflux | 300 W, 30-175 seconds | bepls.com |

Solvent-Free and Recyclable Solvent Systems

The development of solvent-free or "neat" reaction conditions is a primary goal of green chemistry, as it minimizes waste and reduces environmental impact. nih.gov Several solvent-free methods for thiazole synthesis have been reported. A rapid, solvent- and catalyst-free synthesis of hydrazinyl thiazoles is achieved by reacting a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation. bepls.com Another approach involves the grinding of reactants, such as methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate and hydrazonoyl halides, at room temperature to produce 1,3,4-thiadiazoles, a related heterocyclic system. nih.gov

Where solvents are necessary, the use of environmentally benign and recyclable systems is preferred. Water is an ideal green solvent, and a catalyst-free multicomponent reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been used to produce trisubstituted thiazoles in high yields. bepls.com Similarly, Polyethylene Glycol (PEG-400) has been used as a recyclable solvent for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene glycol, have also been employed as eco-friendly media for synthesizing thiazolo[5,4-d]thiazoles. nih.gov

Catalyst-Free and Reusable Catalyst Approaches

Simplifying synthetic procedures by eliminating the need for a catalyst is highly desirable as it avoids issues of cost, toxicity, and removal from the final product. Catalyst-free protocols for thiazole synthesis have been successfully developed. One such method involves the reaction of dithiocarbamates and α-halocarbonyl compounds by refluxing in water, without a catalyst, to yield substituted thiazoles. bepls.com Another simple and efficient catalyst-free method produces 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 at 100 °C. bepls.com

When a catalyst is required to achieve high efficiency and selectivity, the focus shifts to reusable (heterogeneous) catalysts. These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. mdpi.com For example, silica-supported tungstosilisic acid has been used as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com The catalyst is easily recovered by simple filtration and can be reused multiple times without a significant loss of activity. mdpi.com

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, avoiding the need for isolation of intermediates. ijcce.ac.ir This approach adheres to the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation. ijcce.ac.ir

Several one-pot syntheses for thiazole derivatives have been reported. A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides in refluxing dioxane efficiently produces arylazothiazoles. nih.gov Another notable example is the synthesis of new Hantzsch thiazole derivatives through a one-pot, three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction proceeds in high yield using a reusable silica-supported catalyst. mdpi.com The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has also been adapted for the one-pot synthesis of imidazo[2,1-b]thiazoles under catalyst-free conditions. mdpi.com

Chemoenzymatic and Enzymatic Synthesis Techniques

The use of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions, and reduced environmental impact. While specific enzymatic methods for the synthesis of this compound are not prominently described in the literature, the principles of chemoenzymatic synthesis can be applied.

General enzymatic approaches could involve lipase-catalyzed resolutions of chiral intermediates or the use of other hydrolases. For the synthesis of related fluorinated hydrazinylthiazole derivatives, while the primary synthesis was conducted via conventional chemical methods, the evaluation of their biological activity involved studying their interaction with enzymes like α-amylase. nih.gov This intersection of chemistry and biology underscores the potential for developing future chemoenzymatic routes, where enzymes could be used to build or modify the thiazole scaffold or its precursors with high precision.

Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing and scaling up the synthesis of a target compound from laboratory to industrial scale presents numerous challenges. The initial focus of optimization is typically on maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of thiazole derivatives, optimization studies have explored variables such as solvent, temperature, catalyst loading, and reaction time. mdpi.com

For instance, in the synthesis of Hantzsch thiazole derivatives using a silica-supported catalyst, different solvents and catalyst amounts were tested to find the optimal conditions. mdpi.com The scalability of a synthetic route is a critical factor. The development of a scalable synthesis for a novel 2H-thiazolo[4,5-d] bepls.comnih.govresearchgate.nettriazole system allowed for its production in multi-gram batches, demonstrating its viability for larger-scale applications. nih.gov Key considerations for scale-up include heat transfer, mixing efficiency, safety of reagents, and the cost-effectiveness of the entire process. The transition from batch to continuous flow processing is often a key strategy in scaling up pharmaceutical and fine chemical production, offering better control over reaction parameters and improved safety.

Chemical Reactivity and Transformation Mechanisms of 2 3,4 Difluorobenzoyl Thiazole

Electrophilic and Nucleophilic Reactivity on the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a degree of aromaticity. wikipedia.org However, the presence of the electron-withdrawing 2-benzoyl group deactivates the ring towards electrophilic substitution. The electron density of the thiazole ring is highest at the C5 position, making it the most likely site for electrophilic attack, should it occur. pharmaguideline.com Conversely, the C2 position is the most electron-deficient and, therefore, the primary target for nucleophilic attack. pharmaguideline.comslideshare.net

Deprotonation with strong bases, such as organolithium compounds, can occur at the C2-H position, generating a nucleophilic center that can react with various electrophiles. wikipedia.orgpharmaguideline.com This reactivity allows for the introduction of substituents at the C2 position, a key strategy in the synthesis of diverse thiazole derivatives. mdpi.com

Table 1: Regioselectivity of Reactions on the Thiazole Ring

| Position | Reactivity Type | Influencing Factors |

| C2 | Nucleophilic Attack | Electron-deficient due to adjacent nitrogen and sulfur atoms, and the electron-withdrawing benzoyl group. pharmaguideline.comslideshare.net |

| C4 | Generally Neutral | Less reactive compared to C2 and C5. pharmaguideline.com |

| C5 | Electrophilic Attack | Electron-rich position, though deactivated by the benzoyl group. pharmaguideline.com |

Transformations Involving the Carbonyl Group of the Benzoyl Moiety

The carbonyl group (C=O) of the benzoyl moiety is a highly reactive center due to the polarity of the carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity makes it susceptible to a wide range of addition and condensation reactions.

The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.comacademie-sciences.fr

Oxidation of the carbonyl group in a ketone like 2-(3,4-Difluorobenzoyl)thiazole is not a typical reaction under standard conditions. However, oxidative cleavage of the bond between the carbonyl carbon and the thiazole ring can be achieved under specific, often harsh, oxidative conditions. The thiazole ring itself can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of non-aromatic sulfoxides or sulfones. wikipedia.org Some oxidizing agents, like Oxone®, have been used for the oxidative ring-opening of benzothiazole derivatives. researchgate.net

The electrophilic carbonyl carbon is a prime target for nucleophiles. masterorganicchemistry.com A variety of condensation and addition reactions can occur at this site. For instance, it can react with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. nih.govnih.gov These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Furthermore, the carbonyl group can undergo addition reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to form tertiary alcohols. libretexts.org Cyanide ions can also add to the carbonyl group to form cyanohydrins. masterorganicchemistry.com These reactions significantly expand the structural diversity of molecules that can be synthesized from this compound.

Table 2: Common Transformations of the Carbonyl Group

| Reaction Type | Reagents | Product |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Condensation | Hydrazines (R-NHNH₂) | Hydrazone |

| Addition | Grignard Reagents (RMgX) | Tertiary Alcohol |

| Addition | Organolithium (RLi) | Tertiary Alcohol |

| Addition | Hydrogen Cyanide (HCN) | Cyanohydrin |

Chemical Modifications of the Difluorophenyl Ring

The 3,4-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the benzoyl group. masterorganicchemistry.com Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions and would likely result in a mixture of products, with substitution occurring at positions meta to the deactivating benzoyl group and ortho or para to the fluorine atoms. byjus.comyoutube.comyoutube.com

Nucleophilic aromatic substitution (SNAAr) is a more plausible pathway for modifying the difluorophenyl ring, particularly at the positions activated by the fluorine atoms. A strong nucleophile could potentially displace one of the fluorine atoms, especially if there is an activating group in the para position.

Recent advancements in C-H functionalization and cross-coupling reactions offer more controlled and selective methods for modifying the difluorophenyl ring. nih.govnih.govresearchgate.net These modern synthetic techniques could allow for the introduction of various functional groups at specific positions on the phenyl ring, overcoming the limitations of classical electrophilic substitution.

Investigating Ring-Opening and Ring-Closing Reaction Pathways

The thiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. Reductive cleavage with strong reducing agents like sodium in liquid ammonia can lead to the opening of the thiazole ring. researchgate.net Oxidative ring-opening of benzothiazole derivatives has also been reported, suggesting that similar pathways might be possible for this compound under specific oxidative conditions. researchgate.net

Conversely, the thiazole ring is often synthesized through ring-closing reactions. The Hantzsch thiazole synthesis, for example, involves the condensation of a-haloketones with thioamides. nih.gov While this is a synthetic route to thiazoles, studying the reverse reaction under various conditions could provide insights into potential ring-opening pathways. Cycloaddition reactions, although generally requiring high temperatures for thiazoles due to their aromatic stability, can also lead to ring transformations. wikipedia.org

Strategies for Further Functionalization and Derivatization

The presence of three distinct reactive sites in this compound offers numerous opportunities for further functionalization and derivatization. nih.govyoutube.com

At the Thiazole Ring: As mentioned, deprotonation at C2 allows for the introduction of a wide array of electrophiles.

At the Carbonyl Group: The diverse addition and condensation reactions of the carbonyl group can be used to introduce new functional groups and build more complex molecular architectures.

At the Difluorophenyl Ring: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed for the selective introduction of new carbon-carbon and carbon-heteroatom bonds on the phenyl ring, provided a suitable handle (e.g., a halogen) is present or can be introduced.

A strategic combination of these reactions allows for the systematic modification of the parent molecule, leading to a library of derivatives with potentially diverse chemical and biological properties.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(3,4-Difluorobenzoyl)thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show five distinct signals in the aromatic region. The three protons of the 3,4-difluorophenyl ring form a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The two protons on the thiazole (B1198619) ring exhibit a simpler coupling pattern. Typical coupling constants for aromatic protons are in the range of 6-10 Hz for ortho coupling. libretexts.org

The expected signals are:

Thiazole Protons : Two doublets corresponding to H-4 and H-5 of the thiazole ring, showing a characteristic three-bond coupling (³JHH).

Difluorophenyl Protons : Three signals corresponding to H-2', H-5', and H-6'. These protons exhibit coupling to adjacent protons and to the fluorine atoms on the ring, resulting in more complex multiplets, such as a doublet of doublets.

Table 1: Predicted ¹H NMR Data for this compound Note: This table presents representative data based on established chemical shift and coupling constant values for similar structural motifs. organicchemistrydata.orgorganicchemistrydata.orgresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Thiazole) | ~8.10 | d | ³J(H5-H4) ≈ 3.2 |

| H-4 (Thiazole) | ~7.70 | d | ³J(H4-H5) ≈ 3.2 |

| H-2' (Phenyl) | ~8.05 | ddd | ³J(H2'-H6') ≈ 8.5, ⁴J(H2'-F3) ≈ 7.5, ⁵J(H2'-F4) ≈ 1.0 |

| H-6' (Phenyl) | ~7.95 | ddd | ³J(H6'-H5') ≈ 8.5, ³J(H6'-F4) ≈ 6.0, ⁴J(H6'-F3) ≈ 2.0 |

| H-5' (Phenyl) | ~7.40 | m | (Coupled to H-6', F-4, and F-3) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are expected. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), often exceeding 230 Hz. researchgate.net Carbons that are two (²JCF) or three (³JCF) bonds away from a fluorine atom will show smaller coupling constants. researchgate.netorganicchemistrydata.org

The expected signals include:

One carbonyl carbon (C=O) signal at a low field (~185 ppm).

Six signals for the difluorophenyl ring carbons, with C-3' and C-4' appearing as doublets with large ¹JCF coupling constants.

Three signals for the thiazole ring carbons (C-2, C-4, C-5).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table presents representative data. The exact chemical shifts and coupling constants can vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C=O | ~185.0 | ³J(C-F3) ≈ 4.0 |

| C-2 (Thiazole) | ~168.0 | - |

| C-4' (Phenyl) | ~154.0 | ¹J(C4-F4) ≈ 255, ²J(C4-F3) ≈ 15 |

| C-3' (Phenyl) | ~151.0 | ¹J(C3-F3) ≈ 250, ²J(C3-F4) ≈ 15 |

| C-5 (Thiazole) | ~145.0 | - |

| C-1' (Phenyl) | ~133.0 | (multiplet) |

| C-6' (Phenyl) | ~128.0 | ³J(C6-F4) ≈ 7.0 |

| C-4 (Thiazole) | ~125.0 | - |

| C-2' (Phenyl) | ~120.0 | (multiplet) |

| C-5' (Phenyl) | ~118.0 | ²J(C5-F4) ≈ 20, ²J(C5-F3) ≈ 20 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgicpms.cz For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms (F-3' and F-4'). These signals will appear as multiplets due to coupling with each other (³JFF) and with nearby protons (³JHF and ⁴JHF). huji.ac.ilacs.org The wide chemical shift range helps in resolving signals even in complex molecules. biophysics.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this molecule, COSY would show cross-peaks between H-4 and H-5 of the thiazole ring and among the coupled protons (H-2', H-5', H-6') of the phenyl ring, confirming their connectivity within each ring system. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would show correlations between H-4/C-4, H-5/C-5, H-2'/C-2', H-5'/C-5', and H-6'/C-6', allowing for unambiguous assignment of these protonated carbons. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu It is crucial for connecting the molecular fragments. Key HMBC correlations would be observed from the thiazole protons (H-4, H-5) to the carbonyl carbon (C=O) and from the phenyl protons (H-2', H-6') to the same carbonyl carbon. This definitively establishes the benzoyl-thiazole linkage. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. nih.gov A NOESY spectrum could reveal a spatial correlation between the proton at C-2' of the phenyl ring and the proton at C-5 of the thiazole ring, providing insight into the preferred conformation around the C-C bond connecting the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.net

Key expected vibrational bands for this compound include:

A strong absorption band for the carbonyl (C=O) stretching vibration, typically seen in the region of 1650-1680 cm⁻¹.

Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic phenyl and thiazole rings.

Strong, characteristic bands for the C-F stretching vibrations, usually found in the 1100-1250 cm⁻¹ range.

Bands corresponding to aromatic C-H stretching above 3000 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies Note: This table presents expected vibrational modes based on characteristic group frequencies. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Ketone) | 1670 - 1650 | Strong |

| Aromatic C=C / C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-S Stretch | 750 - 650 | Weak-Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS (High-Resolution Mass Spectrometry) : This technique measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₁₀H₅F₂NOS), HRMS would confirm this composition, distinguishing it from any other isomers or compounds with the same nominal mass. researchgate.netbohrium.com

Electron Ionization (EI-MS) : This method causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. The most likely cleavage for an aromatic ketone is alpha-cleavage adjacent to the carbonyl group. miamioh.edu For this molecule, this would involve the breaking of the bond between the carbonyl carbon and the thiazole ring. youtube.com

Table 4: Predicted Mass Spectrometry Fragmentation Data Note: This table shows plausible fragmentation pathways and the resulting ions.

| m/z (Predicted) | Proposed Fragment Ion | Formula |

|---|---|---|

| 225 | Molecular Ion [M]⁺ | [C₁₀H₅F₂NOS]⁺ |

| 141 | [3,4-Difluorobenzoyl]⁺ | [C₇H₃F₂O]⁺ |

| 113 | [3,4-Difluorophenyl]⁺ | [C₆H₃F₂]⁺ |

| 85 | [Thiazole]⁺ | [C₃H₃NS]⁺ |

Table of Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Detailed experimental data regarding the UV-Vis absorption spectrum of this compound is not available in the reviewed literature. A typical analysis would involve dissolving the compound in various solvents to record its absorption profile. The resulting data would be presented in a table, specifying the absorption maxima (λmax) in nanometers and the corresponding molar extinction coefficients (ε), which quantify the extent of light absorption at that wavelength. These electronic transitions, often π → π* and n → π*, are characteristic of the molecule's chromophoric system, which includes the thiazole and difluorobenzoyl moieties.

X-ray Crystallography and Solid-State Structural Determination

No published reports on the single-crystal X-ray diffraction analysis of this compound were found. Such an analysis is fundamental for unambiguously determining the solid-state structure of a molecule.

Crystal Growth Methods and Optimization

Information on the methods for growing single crystals of this compound is not publicly available. The process would typically involve screening various solvents and employing techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain crystals of suitable quality for X-ray diffraction.

Analysis of Molecular Conformation and Crystal Packing

Without a crystal structure, a definitive analysis of the molecular conformation—including the dihedral angle between the thiazole and the difluorophenyl rings and the orientation of the carbonyl linker—is not possible. Similarly, a description of how the molecules arrange themselves within the crystal lattice (crystal packing) cannot be provided.

Advanced Fluorescence Spectroscopy and Photophysical Properties

The photophysical properties of this compound, including its fluorescence characteristics, have not been reported in the available literature.

Determination of Photoluminescence Quantum Yield (PLQY)

There is no available data on the photoluminescence quantum yield (PLQY or ΦF) for this compound. The determination of PLQY is essential for evaluating the efficiency of a molecule's light emission upon excitation. This value is typically measured using either a relative method (comparing to a known standard) or an absolute method with an integrating sphere, and it is a key parameter for assessing a compound's potential in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Fluorescence Lifetime Measurements

Fluorescence lifetime is a critical parameter that defines the average time a molecule remains in its excited state following photoexcitation. This intrinsic property is sensitive to the molecule's local environment and conformational changes. For thiazole derivatives, fluorescence lifetime measurements, often conducted using time-resolved fluorescence spectroscopy, provide invaluable information about the rates of radiative and non-radiative decay processes.

Table 1: Example Fluorescence Lifetime Data for a Related 1,3,4-Thiadiazole Derivative (NTBD)

| Solvent System | Emitting Form | Fluorescence Lifetime (τ) |

| Chloroform | Keto | 1.2 ns |

| DMSO/H₂O mixtures | Aggregate | 2.5 ns |

Note: This data is for the related compound 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) and is intended to be illustrative of the measurements for this class of compounds. nih.gov

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. The polarity, hydrogen bonding capability, and polarizability of the solvent can all influence the energy gap between these states, leading to shifts in the absorption and emission spectra. nih.gov

Thiazole derivatives are known to exhibit significant solvatochromism. nih.gov Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission of these compounds. nih.govresearchgate.net This is indicative of a larger dipole moment in the excited state compared to the ground state, suggesting a more polar electronic distribution upon photoexcitation. nih.govnih.gov The study of solvatochromic shifts can, therefore, provide insights into the nature of the electronic transitions and the charge distribution in the excited state of this compound.

The Kamlet-Taft and Catalán models are often employed to quantitatively analyze solvatochromic data, dissecting the contributions of solvent polarity/polarizability, acidity, and basicity to the observed spectral shifts. nih.gov Such analyses on related thiazole derivatives have revealed that solvent polarity and the ability to form hydrogen bonds are key factors governing their photophysical response. nih.gov

Table 2: Example Solvatochromic Data for Imidazole-Based Dyes

| Solvent | Emission Wavelength (λ_em) of Dye 2a (nm) | Emission Wavelength (λ_em) of Dye 2b (nm) | Emission Wavelength (λ_em) of Dye 2c (nm) | Emission Wavelength (λ_em) of Dye 2d (nm) |

| n-Hexane | 449 | 476 | 438 | 439 |

| Acetonitrile | 550 | 599 | 520 | 529 |

Note: This data is for new imidazole-based donor-π-acceptor dyes and illustrates the bathochromic shift with increasing solvent polarity. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena and its Implications

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many planar chromophores. nih.govnih.gov The underlying mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net

Many propeller-shaped molecules, such as certain silole and benzothiazole derivatives, are known to be AIE-active. nih.govresearchgate.net Given the potential for restricted rotation around the bond connecting the difluorobenzoyl and thiazole moieties, it is plausible that this compound could exhibit AIE characteristics. The investigation of AIE in this compound would typically involve studying its fluorescence behavior in solvent mixtures of varying fractions, such as tetrahydrofuran (THF) and water. mdpi.com A significant increase in fluorescence intensity at high water fractions would be indicative of AIE. mdpi.com

The implications of AIE are vast, with applications in the development of highly emissive solid-state materials for organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.gov

Computational and Theoretical Investigations of 2 3,4 Difluorobenzoyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its balance of accuracy and computational cost. mdpi.com For 2-(3,4-Difluorobenzoyl)thiazole, DFT calculations are used to determine its ground-state electronic properties. By optimizing the molecular geometry, DFT methods can predict key structural parameters like bond lengths and angles. mdpi.com

A primary output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity. nih.gov For thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole and phenyl rings, while the LUMO's character can be influenced by acceptor moieties. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net

Table 1: Representative Ground State Properties of a Thiazole Derivative Calculated by DFT

| Property | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.5 to 5.0 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 to 7.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.5 to 2.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.25 to 2.5 eV |

| Chemical Softness (S) | Reciprocal of hardness (1/η) | 0.40 to 0.44 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.0 to 5.0 eV |

Note: These values are illustrative for a generic thiazole derivative and would be specifically calculated for this compound using a selected DFT functional and basis set.

To understand how this compound interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful extension of DFT for calculating the properties of electronically excited states. rsc.orgresearchgate.net TD-DFT is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. rsc.orgrsc.org

Analysis of the molecular orbitals involved in these electronic transitions provides insight into their nature, such as identifying them as π→π* or n→π* transitions. nih.gov This information is crucial for applications in photochemistry and materials science. nih.gov For instance, TD-DFT can predict how substitutions on the phenyl or thiazole rings might shift the absorption wavelengths, a phenomenon known as solvatochromism if influenced by the solvent. nih.gov It can also be used to study the geometries of excited states, which are often different from the ground state and are key to understanding fluorescence and other photophysical processes. researchgate.netnih.gov

Table 2: Representative TD-DFT Excited State Data for a Thiazole Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.95 | 314 | 0.45 | HOMO → LUMO (95%) |

| S2 | 4.21 | 294 | 0.08 | HOMO-1 → LUMO (88%) |

Note: This table represents hypothetical data. Actual calculations would provide a detailed list of transitions that constitute the theoretical spectrum of the molecule.

For highly accurate predictions, especially for molecules containing heavier elements, standard DFT methods may need to be augmented. Electron correlation refers to the interaction between individual electrons, which standard DFT functionals approximate. More advanced methods can treat these correlations more explicitly, leading to more accurate energy and property calculations.

Relativistic effects become important for atoms with high atomic numbers, where inner electrons move at speeds that are a significant fraction of the speed of light. For this compound, which contains sulfur, these effects are generally small but might be considered in high-precision studies. While specific studies detailing these effects on this particular molecule are not prominent, they represent an area for advanced computational investigation to refine theoretical predictions.

Molecular Structure and Conformational Landscape Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions.

The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, a process called geometry optimization. mdpi.com For a molecule like this compound, which has a single bond connecting the benzoyl and thiazole rings, rotation around this bond can lead to different spatial arrangements called conformers. A conformational search is a computational procedure designed to identify all possible low-energy conformers. nih.govnih.gov This involves systematically rotating the dihedral angle between the two rings and optimizing the geometry at each step to find the local energy minima. The result is a set of stable structures, each with a corresponding energy level.

Table 3: Hypothetical Conformational Analysis Results

| Conformer | Dihedral Angle (Phenyl-Carbonyl-Thiazole) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| A | ~30° | 0.00 | 1 (Most Stable) |

| B | ~150° | 0.25 | 2 |

To understand the dynamics of conformational changes, chemists explore the molecule's Potential Energy Surface (PES). researchgate.net A relaxed PES scan is a common technique where a specific geometric parameter, such as the dihedral angle between the two rings, is systematically varied, and at each step, the rest of the molecule's geometry is optimized to minimize its energy. uni-muenchen.deq-chem.comjoaquinbarroso.com

Plotting the energy versus this dihedral angle reveals the complete rotational energy profile. This plot shows the low-energy conformers as valleys (energy minima) and the energy barriers required to rotate from one conformer to another as peaks (transition states). uni-muenchen.de This analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 4: Representative Data from a Relaxed Potential Energy Surface Scan

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 3.5 (Barrier) |

| 15 | 1.0 |

| 30 | 0.0 (Global Minimum) |

| 45 | 0.5 |

| 90 | 2.8 (Barrier) |

| 135 | 0.8 |

| 150 | 0.25 (Local Minimum) |

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, computational methods provide significant insights into the arrangement and energy of its electrons, primarily through molecular orbital theory.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. beilstein-journals.org

The HOMO-LUMO gap can be determined experimentally through UV-Vis spectroscopy, as the energy of the gap often corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com Computational methods, such as Density Functional Theory (DFT), are also employed to calculate this energy gap. schrodinger.com For thiazole-containing compounds, these gaps are influenced by various substituents on the thiazole ring. researchgate.netsemanticscholar.org In thiazole derivatives, the HOMO-LUMO energy gaps have been found to range from 1.73 to 2.92 eV. researchgate.net

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Note: The values presented are hypothetical for a representative thiazole derivative and are for illustrative purposes.

The spatial distribution of the HOMO and LUMO is also significant. In many thiazole derivatives, the HOMO is localized on the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting part. This separation of frontier orbitals is characteristic of charge-transfer complexes and influences the molecule's photophysical properties.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.net These maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. physchemres.org

For molecules containing thiazole rings, MEP maps can reveal the most reactive sites. researchgate.net For instance, the nitrogen and sulfur atoms of the thiazole ring, being electronegative, often appear as regions of negative potential. The hydrogen atoms and other electron-deficient areas will show a positive potential. physchemres.org This information is critical for predicting how the molecule will interact with biological targets or other chemical species.

Reaction Mechanism Studies and Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy intermediate state, known as the transition state or activated complex, on their way to becoming products. wikipedia.orglibretexts.org This transition state exists at a saddle point on the potential energy surface. wikipedia.org

Computational chemistry allows for the detailed study of reaction mechanisms involving thiazole derivatives. For example, in the synthesis of substituted thiazoles, the reaction may proceed through an S\N\2-type mechanism, which can be elucidated by identifying the transition states and intermediates. nih.gov By calculating the energies of reactants, products, and transition states, the activation energy for a reaction can be determined. physchemres.org Reactions with lower activation energies are kinetically favored. physchemres.org

The stability of complexes formed during a reaction, such as those involving thiazole-based compounds and biological macromolecules, can be assessed through their binding energy. nih.gov These computational studies provide valuable insights into the mechanistic pathways of chemical and biological processes. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Fluorescence)

Computational methods have become indispensable for predicting the spectroscopic properties of molecules, offering a powerful complement to experimental techniques.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of thiazole derivatives. rsc.org These predictions are valuable for confirming the structures of newly synthesized compounds. nih.govresearchgate.net

UV-Vis Spectroscopy: The absorption maxima (λmax) in UV-Vis spectra, which correspond to electronic transitions within the molecule, can be calculated using time-dependent DFT (TD-DFT). researchgate.net The calculated λmax values for thiazole derivatives often show good agreement with experimental data. researchgate.net The HOMO-LUMO gap is directly related to the longest wavelength absorption band. schrodinger.com

Fluorescence: The fluorescent properties of thiazole-based compounds can also be investigated computationally. The design of novel fluorescent materials often relies on theoretical predictions of their emission wavelengths and quantum yields. researchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical 2-Arylthiazole Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 7.2-8.5 ppm (aromatic protons) |

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm (aromatic carbons) |

| UV-Vis | λmax | 360 nm |

| Fluorescence | Emission λmax | 450 nm |

Note: These values are illustrative and represent typical ranges for this class of compounds.

Advanced Computational Techniques (e.g., Molecular Dynamics Simulations) for Conformational and Intermolecular Dynamics

While static quantum chemical calculations provide valuable information about the electronic structure and properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov

MD simulations are particularly useful for studying:

Conformational Analysis: Molecules are not rigid structures but can adopt various conformations due to the rotation around single bonds. researchgate.net MD simulations can explore the potential energy surface to identify the most stable conformations of thiazole derivatives. documentsdelivered.com This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Intermolecular Interactions: MD simulations can model the interactions between a thiazole derivative and its environment, such as solvent molecules or a biological receptor. nih.gov These simulations can reveal the stability of protein-ligand complexes and identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov The stability of these complexes is often evaluated over simulation times of nanoseconds. nih.gov

These advanced computational techniques provide a dynamic picture of molecular behavior, which is essential for understanding complex biological processes and for the rational design of new molecules with desired properties. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Strategies for Complex Thiazole (B1198619) Derivatives

The synthesis of 2-(3,4-difluorobenzoyl)thiazole, while not extensively documented, can be approached through several established and emerging synthetic methodologies. Future research should focus on optimizing these routes for efficiency, scalability, and diversification.

A primary avenue for exploration is the acylation of organometallic thiazole reagents . The generation of 2-lithiothiazole or a 2-thiazolyl Grignard reagent, followed by reaction with 3,4-difluorobenzoyl chloride, presents a classical and direct approach. Future work could focus on refining reaction conditions, such as temperature, solvent, and additives, to maximize yield and minimize side products.

Another promising strategy involves the oxidation of a precursor alcohol . This two-step process would begin with the reaction of 2-lithiothiazole with 3,4-difluorobenzaldehyde (B20872) to form the corresponding secondary alcohol. Subsequent oxidation using a variety of modern reagents (e.g., Dess-Martin periodinane, PCC, or Swern oxidation) would yield the target ketone. This method offers the advantage of milder conditions compared to direct acylation.

Modern transition-metal-catalyzed cross-coupling reactions represent a highly versatile platform for future synthetic development. nih.gov Strategies could involve the Stille or Suzuki coupling of a 2-halothiazole with a (3,4-difluorobenzoyl)metal species or, conversely, the coupling of a 2-stannyl or 2-boronylthiazole with a 3,4-difluorobenzoyl halide. These methods offer broad functional group tolerance, enabling the synthesis of more complex and substituted derivatives. Eco-friendly approaches using recyclable catalysts, such as chitosan-based hydrogels, could also be explored to enhance the sustainability of these syntheses.

| Potential Synthetic Strategy | Key Reactants | Advantages | Areas for Future Optimization |

| Direct Acylation | 2-Lithiothiazole, 3,4-Difluorobenzoyl chloride | Direct, one-pot synthesis | Cryogenic conditions, reagent stoichiometry |

| Oxidation of Precursor Alcohol | 2-Lithiothiazole, 3,4-Difluorobenzaldehyde | Milder conditions, high selectivity | Efficiency of the oxidation step |

| Cross-Coupling Reactions | 2-Halothiazole, Organometallic Reagents | High functional group tolerance | Catalyst selection, reaction efficiency |

| Green Synthesis | Renewable starting materials, nontoxic catalysts | Environmental friendliness, scalability | Catalyst reusability and efficiency |

Exploration of Unconventional Reactivity Pathways and Transformations

The unique electronic interplay between the electron-rich thiazole ring and the electron-withdrawing difluorobenzoyl moiety opens up numerous avenues for exploring unconventional reactivity.

The ketone functional group is a primary site for transformation. Future studies could investigate selective reductions to the corresponding alcohol or complete deoxygenation to a methylene (B1212753) bridge, providing access to new molecular scaffolds. The reaction of the ketone with various nucleophiles (e.g., organometallics, ylides) would enable the construction of tertiary alcohols and complex carbon skeletons.

The difluorophenyl ring is primed for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the ketone and the fluorine atoms could facilitate the displacement of one of the fluorine atoms by nucleophiles such as amines, alkoxides, or thiolates. This pathway would allow for the late-stage functionalization of the molecule, creating diverse libraries of compounds.

Conversely, the thiazole ring's reactivity towards electrophiles could be explored. While the benzoyl group is deactivating, selective halogenation or nitration at the C5 position of the thiazole ring may be achievable under carefully controlled conditions, providing another handle for further derivatization.

Integration with Emerging Spectroscopic and Imaging Techniques for Enhanced Characterization

A comprehensive characterization of this compound is essential for understanding its properties. While standard techniques like NMR and IR spectroscopy are fundamental, future research should integrate more advanced methods.

Nuclear Magnetic Resonance (NMR): Complete assignment of ¹H, ¹³C, and ¹⁹F NMR spectra will be crucial. Two-dimensional NMR techniques, such as HSQC and HMBC, will be invaluable for unambiguous assignments. ¹⁹F NMR, in particular, will provide sensitive probes of the electronic environment of the fluorophenyl ring and can be used to monitor reactions at this site.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency will be a key diagnostic peak, sensitive to the electronic effects of both the thiazole and difluorophenyl rings. Theoretical calculations can be used to correlate vibrational modes with structural features. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. nih.gov Tandem MS (MS/MS) studies could elucidate fragmentation patterns, providing structural insights.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state. This is critical for understanding intermolecular interactions and for validating theoretical models.

| Spectroscopic Technique | Hypothesized Data / Information Gained |

| ¹H NMR | Signals for thiazole protons and aromatic protons on the difluorophenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, thiazole carbons, and difluorophenyl carbons. |

| ¹⁹F NMR | Two distinct resonances for the non-equivalent fluorine atoms, showing splitting patterns. |

| IR Spectroscopy | Strong C=O stretch (approx. 1650-1680 cm⁻¹), C-F stretches, and thiazole ring vibrations. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight and formula. |

| X-ray Crystallography | Precise 3D structure, bond parameters, and intermolecular packing information. |

Deeper Theoretical Insights into Structure-Property Relationships and Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work.

Density Functional Theory (DFT) calculations can be employed to:

Optimize the molecular geometry and predict structural parameters.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity.

Predict NMR and IR spectra to aid in the interpretation of experimental data. researchgate.net

Model reaction pathways and transition states to rationalize and predict chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a series of derivatives are synthesized and tested for a particular application. By correlating structural descriptors (e.g., electronic parameters, steric properties) with observed activity, predictive models can be built to guide the design of new, more potent compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogues within the target's active site, providing insights for rational drug design. nih.gov

Expanding Non-Biological Material Science Applications and Technological Innovations

Beyond potential biological applications, the unique electronic structure of this compound makes it a candidate for investigation in material science. Thiazole-containing compounds have been explored for their utility in various materials.

Organic Electronics: The combination of an electron-rich heterocycle and an electron-poor fluorinated ring creates a donor-acceptor type structure. This intrinsic electronic property could be exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Future research could involve synthesizing polymers or dendrimers incorporating this moiety and evaluating their photophysical and electronic properties.

Luminescent Materials: The rigid structure and potential for extended conjugation in derivatives could lead to fluorescent or phosphorescent properties. Research into the photoluminescence of this compound and its derivatives could uncover applications as sensors, imaging agents, or components in lighting technologies.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl oxygen, provide potential coordination sites for metal ions. Future work could explore the synthesis of metal complexes with this compound as a ligand. These complexes could exhibit interesting catalytic, magnetic, or optical properties.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2-(3,4-Difluorobenzoyl)thiazole derivatives?

Answer:

Key parameters include solvent selection, reaction time, temperature, and catalyst use. For example:

- Solvent: Polar aprotic solvents like DMSO are effective for facilitating cyclization reactions (e.g., thiazole ring formation) under reflux conditions .

- Reaction Time: Extended reflux durations (e.g., 18 hours) improve yields by ensuring complete intermediate conversion .

- Catalysts: Copper(I) iodide or palladium catalysts enhance coupling reactions in multi-step syntheses, as seen in thiazole-triazole hybrid systems .

- Workup: Purification via recrystallization (water-ethanol mixtures) or column chromatography ensures high purity .

Advanced: How can structural contradictions in biological activity data for this compound derivatives be resolved?

Answer:

Contradictions often arise from substituent effects or assay variability. Strategies include:

- Comparative SAR Studies: Systematically vary substituents (e.g., halogenation, methoxy groups) and compare bioactivity. For instance, fluorophenyl groups enhance metabolic stability but may reduce solubility, impacting IC₅₀ values .

- Orthogonal Assays: Validate results using complementary methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .

- Computational Modeling: Molecular docking studies (e.g., with α-glucosidase or protease targets) can rationalize activity differences by analyzing binding modes .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .

- FT-IR: Detects functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for structure-activity relationships .

Advanced: How do electron-withdrawing groups (e.g., fluorine) on the benzoyl moiety influence thiazole reactivity?

Answer:

Fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions. For example:

- Reactivity with Amines: Fluorinated benzoyl groups accelerate Schiff base formation due to increased electrophilicity, as observed in triazole-thiazole hybrids .

- Metabolic Stability: Fluorination reduces oxidative metabolism, improving pharmacokinetic profiles in vivo .

- Electronic Effects: Fluorine’s -I effect stabilizes transition states in cycloaddition reactions, increasing regioselectivity .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol-water mixtures to remove unreacted starting materials and byproducts .

- Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates closely related derivatives .

- Distillation: Reduced-pressure distillation isolates volatile intermediates (e.g., thiourea derivatives) .

Advanced: What mechanistic insights explain the divergent biological activities of structurally similar thiazole derivatives?

Answer:

- Steric Effects: Bulky substituents (e.g., 4-bromophenyl) may hinder target binding, reducing potency despite favorable electronic properties .

- Hydrogen Bonding: Amino or hydroxyl groups on thiazole derivatives enhance interactions with active-site residues (e.g., in kinase inhibition) .

- Redox Properties: Nitro or trifluoromethyl groups influence oxidative stress pathways, altering cytotoxicity profiles .

Basic: How can researchers validate the purity of synthesized this compound derivatives?

Answer:

- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point: Sharp melting ranges (e.g., 141–143°C) indicate high crystallinity and purity .

Advanced: What computational tools are recommended for predicting the bioactivity of novel thiazole derivatives?

Answer: